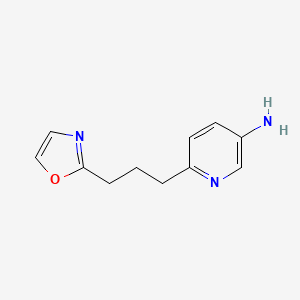
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol This compound features a pyridine ring substituted with an oxazole moiety via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with a suitable oxazole derivative under controlled conditions. One common method involves the use of a propyl linker to connect the oxazole and pyridine rings. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Formation of oxazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can engage in hydrogen bonding and π-π interactions, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-(Oxazol-2-yl)propyl)pyridine
- 6-(3-(Oxazol-2-yl)propyl)aniline
- 6-(3-(Oxazol-2-yl)propyl)benzene
Uniqueness
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine is unique due to the presence of both the oxazole and pyridine rings, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-9-4-5-10(14-8-9)2-1-3-11-13-6-7-15-11/h4-8H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZVQXNTALLHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CCCC2=NC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-Chloro-2-(trifluoromethyl)phenyl]methyl]-1-(2-fluoroethyl)indole-5-carboxylic acid](/img/structure/B8259705.png)
![4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-2-{[4-(ethanesulfonyl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B8259710.png)
![(5S)-5-[3-(7-chloro-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-3-oxopropyl]-5-cyclopropylimidazolidine-2,4-dione](/img/structure/B8259712.png)

![2-[[4-chloro-2-(trifluoromethyl)phenyl]methyl]-N-[1-(4-ethylsulfonylphenyl)-2-hydroxyethyl]-1-(2-fluoroethyl)indole-5-carboxamide](/img/structure/B8259728.png)
![N-[(4-ethylsulfonylphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-carboxamide](/img/structure/B8259729.png)


![Tert-butyl 4-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B8259752.png)

![(2R,3R,4S,5R)-2-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B8259761.png)
![5-amino-3-bromo-1-[(2S)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide](/img/structure/B8259774.png)
![tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate](/img/structure/B8259775.png)
![sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate;octahydrate](/img/structure/B8259779.png)
